N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
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Overview
Description
N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BQR695, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide's mechanism of action involves the inhibition of a protein called PARP1, which plays a crucial role in DNA repair. Inhibition of PARP1 leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism of action is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects
In addition to its anti-tumor and anti-inflammatory effects, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to induce autophagy, a process by which cells recycle damaged or unnecessary components. This compound has also been found to modulate the immune system, potentially making it a candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is its specificity for PARP1, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can be addressed through the development of prodrugs or formulation strategies.
Future Directions
For the study of N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide include the development of combination therapies and PARP inhibitors with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a series of chemical reactions that start with the condensation of 2-hydroxy-3-formylquinoline with N-(tert-butyl)-2-chlorobenzamide. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to yield pure this compound.
Scientific Research Applications
N-(tert-butyl)-2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical research for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-tert-butyl-2-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-21(2,3)24(20(26)16-9-5-6-10-17(16)22)13-15-12-14-8-4-7-11-18(14)23-19(15)25/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUXIDSFGAXCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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